N-(4-Fluorophenyl)butanethioamide
Description
N-(4-Fluorophenyl)butanethioamide is a sulfur-containing organic compound characterized by a butanethioamide backbone and a para-fluorophenyl substituent. Thioamides, in general, exhibit distinct electronic and steric properties compared to their oxygen-containing amide counterparts due to the substitution of oxygen with sulfur, which enhances lipophilicity and alters hydrogen-bonding capabilities . The para-fluorine substituent may further modulate electronic effects and metabolic stability, as seen in halogenated aromatic compounds .
Properties
CAS No. |
35369-64-3 |
|---|---|
Molecular Formula |
C10H12FNS |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)butanethioamide |
InChI |
InChI=1S/C10H12FNS/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
MRWAICBXUCOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)butanethioamide typically involves the reaction of 4-fluoroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then treated with a thiol reagent to yield the final thioamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)butanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); solventacetic acid; temperature0-50°C
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-(4-Fluorophenyl)butanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)butanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Aromatic Compounds
| Compound | Core Structure | Substituent | IC₅₀ (μM) | Key Observation |
|---|---|---|---|---|
| N-(4-Fluorophenyl)maleimide | Maleimide | F | 5.18 | Comparable activity to Br/I analogs |
| N-(4-Iodophenyl)maleimide | Maleimide | I | 4.34 | Minimal steric influence |
Amide vs. Thioamide Functionality
Replacing the amide group with a thioamide significantly alters physicochemical properties. For instance:
- N-(4-Acetylphenyl)butanamide (C₁₂H₁₅NO₂, MW 205.26): Contains an amide (-CONH-) linkage and an acetyl group. Amides typically exhibit stronger hydrogen-bonding capacity and higher polarity compared to thioamides, which may reduce membrane permeability .
- This substitution also reduces rotational freedom, possibly stabilizing specific conformations during target binding.
Table 2: Amide vs. Thioamide Structural Comparison
| Compound | Functional Group | Molecular Weight | Key Property |
|---|---|---|---|
| N-(4-Acetylphenyl)butanamide | Amide (-CONH-) | 205.26 | High polarity, strong H-bonding |
| This compound | Thioamide (-CSNH-) | N/A* | Enhanced lipophilicity |
Amino-Substituted Derivatives
These substituents could improve aqueous solubility under acidic conditions compared to this compound, which lacks ionizable groups. Additionally, the ortho-amino substituent may sterically hinder interactions with flat binding pockets, contrasting with the para-fluoro orientation in the target compound .
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